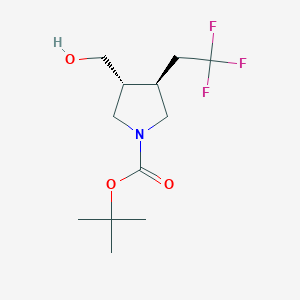
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a trifluoroethyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of Functional Groups: The tert-butyl, hydroxymethyl, and trifluoroethyl groups are introduced through various substitution reactions.
Final Esterification: The carboxylate group is introduced through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using high-yield cyclization reactions to form the pyrrolidine ring.
Efficient Substitution Reactions:
Automated Esterification: Utilizing automated systems for esterification to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its functional groups and structural features.
Comparison with Similar Compounds
tert-Butyltrans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives:
This compound: vs. : Highlighting differences in functional groups and their effects on reactivity and applications.
This compound: vs. : Comparing their biological activities and potential therapeutic uses.
Conclusion
This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and industrial applications.
Properties
Molecular Formula |
C12H20F3NO3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(4-12(13,14)15)9(6-16)7-17/h8-9,17H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
NIATWVPXANTEPO-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


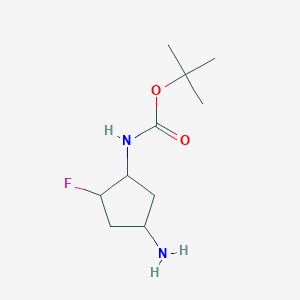
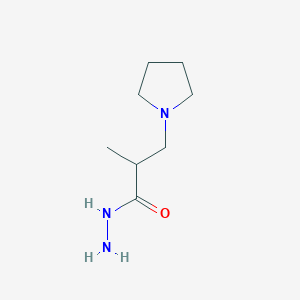

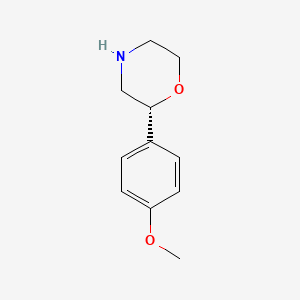
![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride](/img/structure/B13059548.png)
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
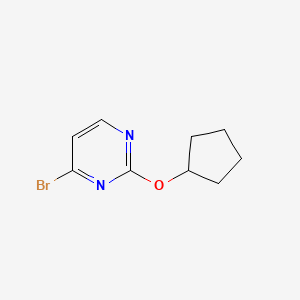
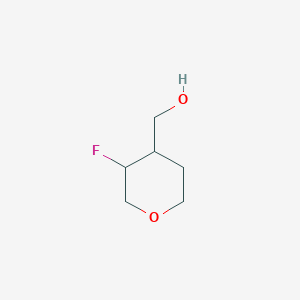


![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)


![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
